![molecular formula C21H15F2N3O2 B2929873 1,3-双[(4-氟苯基)甲基]吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 902963-51-3](/img/no-structure.png)

1,3-双[(4-氟苯基)甲基]吡啶并[2,3-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

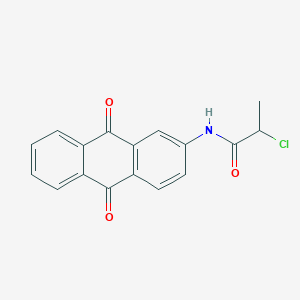

The compound “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidine derivatives . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Synthesis Analysis

While specific synthesis methods for “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” are not available in the retrieved papers, general methods for the synthesis of pyrido[2,3-d]pyrimidine derivatives have been reported . These methods often involve the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .科学研究应用

环保合成方法: 1,3-双[(4-氟苯基)甲基]吡啶并[2,3-d]嘧啶-2,4-二酮等双化合物的合成已通过超声等方法实现,这些方法提供了诸如减少时间、更高的产率和最小的有害污染等优势。这种方法与传统方法相比,突出了其在环境友好性和效率方面的优势 (Dabholkar & Ansari, 2010).

光物理性质和 pH 传感应用: 嘧啶-邻苯二甲酰亚胺衍生物的设计和合成表明,这些化合物可用于光物理研究和 pH 传感器。它们表现出固态荧光和溶剂化变色,使其成为比色 pH 传感器和逻辑门的潜在候选者 (Yan et al., 2017).

光学和非线性光学应用: 嘧啶基双尿嘧啶衍生物因其光学和非线性光学 (NLO) 特性而受到研究。这些特性使其适用于 NLO 器件制造,突出了它们在材料科学领域的潜力 (Mohan et al., 2020).

发光聚合物的合成: 研究还集中在合成含有吡咯并[3,4-c]吡咯-1,4-二酮单元的发光聚合物,由于其强荧光和高量子产率,在有机电子等领域显示出前景 (Zhang & Tieke, 2008).

抗菌和抗真菌活性: 某些嘧啶并[4,5-d]嘧啶-2,4-二酮衍生物已被评估其抗菌活性。这些研究对于探索药物发现的新途径和应对抗生素耐药性挑战至关重要 (Aksinenko et al., 2016).

高效合成技术: 已报道使用负载在功能化纳米二氧化硅上的三嗪二膦氢硫酸盐离子液体等新型合成技术来高效合成吡啶-嘧啶。此类技术展示了化学合成及其在材料科学中的应用的进步 (Rahmani et al., 2018).

作用机制

Target of Action

The primary targets of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation and other changes in cellular function .

Pharmacokinetics

A high degree of lipophilicity allows the drug to diffuse easily into cells , which could potentially enhance the bioavailability of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.

Result of Action

The result of the action of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is the inhibition of cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to the suppression of cancer cell proliferation and other changes in cellular function .

未来方向

The future directions for research on “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” and similar compounds are likely to focus on further exploring their biological activities, particularly their anticancer potential . This includes understanding their mechanisms of action, optimizing their synthesis methods, and investigating their safety profiles .

生化分析

Biochemical Properties

Cellular Effects

Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Molecular Mechanism

Related pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Temporal Effects in Laboratory Settings

Related pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Dosage Effects in Animal Models

Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity .

Metabolic Pathways

Related pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are involved in various metabolic pathways.

Transport and Distribution

Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity , suggesting they can be transported and distributed within cells.

Subcellular Localization

Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity , suggesting they can localize within certain subcellular compartments.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine, which is then reacted with 4-fluorobenzyl bromide to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-cyanopyridine", "4-fluorobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base such as potassium carbonate to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine.", "Step 2: Reaction of 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Step 3: Purification of the intermediate by recrystallization or column chromatography to obtain the final product 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione." ] } | |

| 902963-51-3 | |

分子式 |

C21H15F2N3O2 |

分子量 |

379.367 |

IUPAC 名称 |

1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |

InChI 键 |

AHTSBUIKJQVXLT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

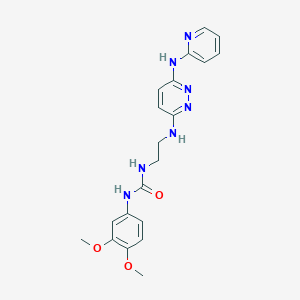

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

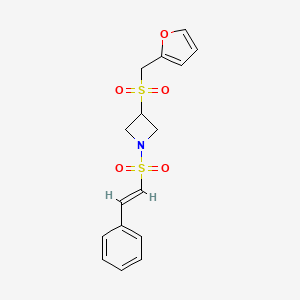

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)

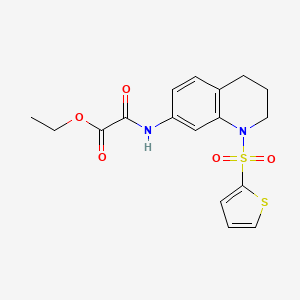

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)

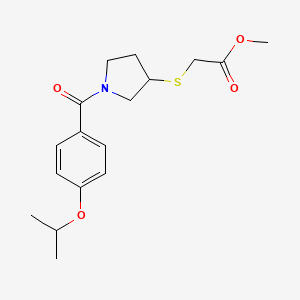

![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)

![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)